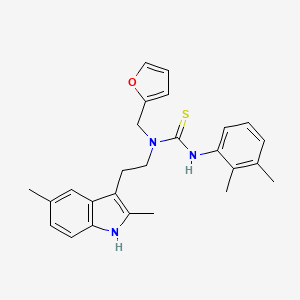

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea

Description

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a thiourea derivative featuring a 2,5-dimethylindole core linked to a 2,3-dimethylphenyl group and a furan-2-ylmethyl substituent. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its synthesis likely follows established methods for analogous indole-derived thioureas, involving the reaction of functionalized amines with isothiocyanates .

Properties

IUPAC Name |

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3OS/c1-17-10-11-25-23(15-17)22(20(4)27-25)12-13-29(16-21-8-6-14-30-21)26(31)28-24-9-5-7-18(2)19(24)3/h5-11,14-15,27H,12-13,16H2,1-4H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYYIZVJKWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CO3)C(=S)NC4=CC=CC(=C4C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2,3-dimethylphenyl)-1-(furan-2-ylmethyl)thiourea is a derivative of thiourea that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article explores the biological activity of this specific thiourea derivative, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity. The indole moiety is known for its role in various biological processes, while the thiourea group can participate in hydrogen bonding, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : Thiourea compounds can induce apoptosis in cancer cells by activating caspase pathways. This has been observed in various cancer cell lines, including breast (MCF-7), lung (A549), and pancreatic (PANC-1) cancers .

- Efficacy : The compound showed IC50 values ranging from 3 to 14 µM against several cancer cell lines, indicating potent anticancer activity . In particular, derivatives have been noted to reverse treatment resistance in certain cancers, enhancing therapeutic efficacy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 3 - 14 | Apoptosis induction |

| A549 | <20 | Caspase activation |

| PANC-1 | <20 | Inhibition of angiogenesis |

Antimicrobial Activity

Thiourea derivatives have also shown promising antimicrobial properties:

- Antibacterial Effects : Compounds similar to the one have demonstrated significant antibacterial activity against pathogenic bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the thiourea moiety can enhance antibacterial potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 - 16 µg/mL |

| Escherichia coli | 4 - 12 µg/mL |

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest:

- Free Radical Scavenging : Studies have reported that these compounds exhibit strong reducing potential when tested against free radicals like ABTS and DPPH. For example, one derivative showed an IC50 value of 52 µg/mL against ABTS radicals .

Case Studies

Several case studies highlight the efficacy of thiourea derivatives in clinical and laboratory settings:

- Breast Cancer Study : A recent study evaluated a series of thiourea derivatives against MCF-7 cells. The most potent derivative resulted in a significant reduction in cell viability and triggered apoptosis through caspase activation .

- Antibacterial Efficacy : A compound similar to the one under discussion was tested against a panel of pathogenic bacteria. Results indicated that structural modifications led to enhanced antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*XLogP3: Computed octanol-water partition coefficient (lipophilicity indicator). †Calculated based on molecular formula. ‡Values sourced from computational data in and .

Key Observations:

Structural Variations: Indole Substitution: The target compound and ’s analog share a 2,5-dimethylindole moiety, whereas and feature fluorinated or simpler methyl-substituted indoles. Fluorination () may enhance metabolic stability but increases molecular weight. Aryl Groups: The 2,3-dimethylphenyl group in the target compound contrasts with the 2-methoxyphenyl () and 2-methylphenyl () substituents. Methyl groups enhance lipophilicity, while methoxy groups introduce polarity.

Physicochemical Properties :

- The target compound’s estimated XLogP3 (~5.1) suggests moderate lipophilicity, lower than thiophene-containing analogs (XLogP3 = 5.8 in and ). This difference arises from furan’s lower electron density and polarity compared to thiophene.

- Molecular weight ranges from 357.53 () to 586.68 (), with the target compound (418.58 g/mol) falling within a mid-range suitable for drug-like properties.

Synthetic Considerations: highlights that indole-derived thioureas are typically synthesized via coupling of 2-(1H-indol-3-yl)ethylamine derivatives with aryl isothiocyanates.

Biological Implications :

- While biological data for the target compound are absent in the evidence, structurally related thioureas exhibit activities such as kinase inhibition (e.g., indole derivatives targeting cancer pathways) and antimicrobial effects. The furan substituent may influence bioavailability due to its hydrogen-bonding capacity (Topological Polar Surface Area = ~91.4 in analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.